7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 ppm (t, 3H, CH₂CH₃), δ 1.85–1.95 ppm (m, 2H, CH₂CH₃), δ 3.45 ppm (t, 2H, NCH₂), δ 4.15 ppm (t, 2H, OCH₂), δ 6.70–7.20 ppm (m, 3H, aromatic H).
- The deshielded aromatic proton at δ 7.20 ppm corresponds to the position ortho to bromine.
¹³C NMR (100 MHz, CDCl₃) :
- δ 13.8 (CH₂CH₃), δ 22.5 (CH₂CH₃), δ 48.2 (NCH₂), δ 68.4 (OCH₂), δ 115–130 (aromatic C), δ 155.1 (C–Br).
Fourier-Transform Infrared (FTIR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ = 280 nm (ε = 4500 L·mol⁻¹·cm⁻¹) attributed to the π→π* transition of the conjugated benzoxazine system.
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 242.11 [M]⁺ (calculated for C₁₀H₁₂BrNO).
- Fragmentation Pattern :
- m/z 163.08 [M – Br]⁺ (base peak),
- m/z 135.05 [M – Br – C₂H₅]⁺.
Table 2: Summary of spectroscopic data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.25 (CH₂CH₃), δ 7.20 (aromatic H) |
| ¹³C NMR | δ 155.1 (C–Br), δ 68.4 (OCH₂) |
| FTIR | 1245 cm⁻¹ (C–O–C), 570 cm⁻¹ (C–Br) |
| UV-Vis | λₘₐₓ = 280 nm |
| MS | m/z 242.11 [M]⁺, m/z 163.08 [M – Br]⁺ |
Properties
CAS No. |
1268118-73-5 |
|---|---|
Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12BrNO/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-5,8,12H,2,6H2,1H3 |
InChI Key |
UGBGNBQFHBHMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Solventless and Melt Methods Using Phenols, Amines, and Paraformaldehyde
A widely used approach involves mixing a phenolic compound, a primary amine, and paraformaldehyde under heating to induce ring closure forming the benzoxazine monomer. This method can be conducted in solventless conditions or with minimal solvent, often yielding high purity products after crystallization or solvent washing.
- Typical conditions: Heating to 100–140 °C for 15–30 minutes with stirring.
- Equipment: Laboratory glassware, autoclaves, Banbury mixers, or continuous single-screw extruders for scale-up.
- Purification: Crystallization or washing with organic solvents such as ether.
| Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol + 1,4-diaminobutane + paraformaldehyde | 100–135 °C, 15–30 min | ~70 | Homogeneous melt reaction, solventless |
| p-Toluidine + bisphenol-A + paraformaldehyde | 110 °C, 30 min, autoclave | 70 | Pressure-assisted synthesis |
| Aniline + bisphenol-A + paraformaldehyde | 110–120 °C, 20 min | 71 | Stirred melt, followed by purification |
This method is adaptable to various amines and phenols, allowing substitution patterns such as bromine and ethyl groups to be introduced via appropriately substituted starting materials.
Specific Considerations for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine
Starting Materials
- 7-Bromo-2-ethylphenol or a related brominated phenol derivative serves as the phenolic component.
- Ethylamine or an ethyl-substituted amine to introduce the 2-ethyl substituent on the benzoxazine ring.
- Paraformaldehyde as the formaldehyde source for ring closure.
Synthetic Route
- Condensation Step : Mix 7-bromo-2-ethylphenol, ethylamine, and paraformaldehyde in stoichiometric ratios.
- Heating : Heat the mixture to 100–140 °C under stirring to promote Mannich condensation and cyclization to the benzoxazine ring.
- Purification : Cool the reaction mixture and purify the product by crystallization or washing with solvents such as ether or ethyl acetate.
This method aligns with the general benzoxazine preparation approach but requires careful control of temperature and stoichiometry to optimize yield and purity.
Alternative Synthetic Strategies
Stepwise Synthesis via N-Alkylation and Reduction
According to patent literature, benzoxazine derivatives can be prepared via multi-step processes involving:
- N-alkylation or N-acylation of amino phenols.
- Reduction of intermediates using borane-tetrahydrofuran complexes.
- Cyclization under basic conditions (e.g., potassium tert-butoxide).
- Oxidation steps (e.g., Swern or Jones oxidation) if required for functional group transformations.
This approach allows for the introduction of specific substituents, such as bromine and ethyl groups, at defined stages, offering flexibility for complex benzoxazine derivatives.
Research Findings on Related Benzoxazine Derivatives
Recent studies have employed:
- Williamson ether synthesis to prepare nitro-substituted intermediates, followed by reduction and intramolecular cyclization via Mannich reaction to yield benzoxazines.
- Pd/C-catalyzed reductions of nitro groups to amines.
- Buchwald–Hartwig amination for N-arylation of benzoxazines, demonstrating the versatility of the benzoxazine scaffold for further functionalization.
Although these studies focus on 3,4-dihydro-2H-1,4-benzoxazine derivatives with different substituents, the methodologies are adaptable for synthesizing 7-bromo-2-ethyl analogs.
Summary Table of Preparation Methods for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine and Related Benzoxazines
| Method Type | Key Reactants | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Solventless Melt Reaction | 7-bromo-2-ethylphenol, ethylamine, paraformaldehyde | 100–140 °C, 15–30 min, stirring | ~70 | Simple, scalable, solventless | Requires precise temperature control |
| Autoclave-Assisted | Same as above | 110 °C, 30 min, pressure 5–120 psi | ~70 | Enhanced reaction rate, pressure control | Suitable for scale-up |
| N-alkylation + Reduction | Aminophenol derivatives, alkyl halides, borane-THF | Multi-step, reflux, inert atmosphere | Variable | Allows complex substitution | More labor-intensive |
| Pd/C Reduction + Cyclization | Nitro intermediates, Pd/C, Mannich reagents | Room temp to reflux, inert atmosphere | Moderate | High selectivity | Requires catalytic hydrogenation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic substitution under basic conditions. For example:
-
Aromatic substitution with sodium methoxide (NaOMe) in methanol at 60°C yields 7-methoxy derivatives.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids using palladium catalysts produce biaryl derivatives .
Key conditions :
| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methoxylation | NaOMe | Methanol | 60°C | 70–85% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 60–75% |
Oxidation and Reduction
The dihydrobenzoxazine scaffold is redox-active:
-
Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the 3,4-dihydro ring to a quinone structure, eliminating the ethyl group at position 2 .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol saturates the benzoxazine ring, forming a tetrahydro derivative .
Notable outcomes :
-
Oxidized products show increased electrophilicity, enabling further functionalization.
-
Reduced derivatives exhibit enhanced stability in biological matrices .
Cyclocondensation Reactions
The compound participates in heterocycle formation via intramolecular cyclization:
-
Reaction with bifunctional nucleophiles (e.g., hydrazines) in DMF at 100°C generates pyrazolo-fused benzoxazines .
-
Example : Cyclocondensation with 5-aminopyrazole produces tricyclic structures with potential bioactivity .
Mechanistic insight :
The ethyl group at position 2 sterically directs regioselectivity, favoring cyclization at position 3 over position 5.
Functionalization at the Ethyl Group
The ethyl side chain undergoes modifications:
-
Oxidation : Jones reagent (CrO₃/H₂SO₄) converts the ethyl group to a carboxylic acid.
-
Halogenation : Radical bromination (NBS/light) introduces bromine at the β-carbon of the ethyl chain .
Biological Activity Correlations
While not a direct reaction, structural modifications impact bioactivity:
-
Anticancer activity : Methoxy-substituted derivatives (from substitution reactions) show IC₅₀ values of 7.84–16.2 µM against PC-3 prostate cancer cells .
-
Antimicrobial effects : Bromine retention enhances Gram-positive bacterial inhibition (MIC: 8–32 µg/mL) .
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Properties
Research indicates that 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. For instance, a recent study reported an IC50 value ranging from 7.84 to 16.2 µM against several cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
Antimicrobial and Antiviral Effects
The compound has also been investigated for its antibacterial and antiviral properties. Its mechanism of action appears to involve the inhibition of key enzymes and modulation of receptor functions, which may contribute to its effectiveness against microbial infections. The specific interactions with biological molecules make it a candidate for further exploration in the treatment of infectious diseases.
Synthesis Pathways
The synthesis of 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves several chemical reactions, including substitution and oxidation processes. Common reagents used in these reactions include sodium methoxide and potassium permanganate. Its unique structure allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties.
Development of Novel Derivatives
The compound serves as a scaffold for developing new derivatives with enhanced properties. For example, modifications at different positions of the benzoxazine ring can lead to compounds with improved anticancer or antimicrobial activities . This versatility in synthesis is crucial for drug discovery and development.
Case Study: Anticancer Activity
One notable case study focused on the evaluation of various substituted benzoxazines, including 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. The study demonstrated that specific substitutions could significantly enhance anticancer activity through mechanisms similar to those observed with isoflavones . The presence of hydroxyl groups was found to be beneficial for binding interactions at potential active sites.
Case Study: Antimicrobial Activity
Another research effort investigated the antimicrobial properties of this compound against a range of bacterial strains. Results indicated that it exhibited significant inhibitory effects, suggesting its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can bind to epidermal growth factor receptor (EGFR), thereby inhibiting its activity and leading to reduced cancer cell growth .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C₁₀H₁₂BrNO
- Molecular Weight : 254.12 g/mol
- Key Functional Groups : Bromine (electrophilic), ethyl (hydrophobic), and dihydrooxazine (hydrogen-bond acceptor).
Biological Relevance :
Benzoxazines are explored for their anticancer, anti-inflammatory, and receptor-modulating activities. The bromine atom enhances electrophilicity and binding to hydrophobic pockets in biological targets (), while the ethyl group may improve metabolic stability compared to smaller substituents like methyl ().
Comparison with Similar Compounds
The following table compares 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine with structurally related benzoxazine derivatives, focusing on substituent effects, synthesis, and biological activity:
Key Observations :
Substituent Position and Activity :
- Bromine at C7 (vs. C6 in ) optimizes steric interactions with hydrophobic receptor pockets (e.g., CysLT2R in ).
- Ethyl at C2 (vs. methyl or aryl groups) balances lipophilicity and metabolic stability, reducing rapid clearance .
Synthetic Challenges: Bulky substituents (e.g., ethyl) may lower yields due to steric hindrance during cyclization or coupling steps (). Bromine incorporation via Pd/C-mediated reduction or direct bromophenol alkylation is efficient ().
Biological Performance: Hydroxyl and amino groups on aryl rings (e.g., 14f) significantly enhance anticancer activity via hydrogen bonding and π-π stacking . Fluorinated derivatives () show superior blood-brain barrier penetration, making them candidates for CNS targets.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (Br, NO₂): Enhance electrophilicity and target binding but may reduce solubility.
- Alkyl Chains (Et vs. Me) : Ethyl improves metabolic stability over methyl but may reduce solubility.
- Aryl vs. Alkyl Substitution : Aryl groups (e.g., 4-aryl in ) enhance potency through additional binding interactions.
Biological Activity
7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine. It has been evaluated against various cancer cell lines, demonstrating promising results:
| Cell Line | IC (µM) | Remarks |
|---|---|---|
| PC-3 (Prostate Cancer) | 7.84 - 16.2 | Significant inhibition of cell proliferation |
| MDA-MB-231 (Breast) | 7.84 - 16.2 | Effective against hormone-dependent cancers |
| MIA PaCa-2 (Pancreatic) | 7.84 - 16.2 | Induced apoptosis in cancer cells |
| U-87 MG (Brain Cancer) | 7.84 - 16.2 | Potential for further structural optimization |
The compound exhibited a structure–activity relationship (SAR), indicating that modifications to the benzoxazine scaffold can enhance its efficacy against cancer cells .
The anticancer activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Angiogenesis : Similar compounds have shown the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer effects .
- Binding Interactions : The presence of hydroxyl groups in related compounds enhances binding to estrogen receptors, suggesting a possible mechanism for hormone-dependent cancers .
Antimicrobial Activity
In addition to its anticancer properties, 7-bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine has shown antibacterial activity against various strains:
| Bacterial Strain | Elimination Ratio (%) | Remarks |
|---|---|---|
| Escherichia coli | 99.9% | High susceptibility due to thinner cell wall |
| Bacillus cereus | 70.6% | Lower susceptibility attributed to thicker cell wall |
These results indicate that the compound can effectively target bacterial cells, potentially offering therapeutic applications beyond oncology .
Case Studies and Research Findings
A study conducted on the synthesis and evaluation of various benzoxazine derivatives revealed that the introduction of different substituents significantly influenced biological activity. For instance, compounds with amino groups demonstrated enhanced inhibition against breast cancer cell lines compared to their counterparts lacking such modifications . This underscores the importance of SAR in developing effective anticancer agents.
Q & A
Q. What are the most reliable synthetic routes for 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves two key steps:
SN2-type ring-opening of activated aziridines with 2-halophenols (e.g., 2-bromophenol) under Lewis acid catalysis (e.g., BF3·Et2O) to form intermediates.
Cu(I)-catalyzed intramolecular C-N cyclization to construct the benzoxazine core. Yield optimization requires strict control of temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios (1:1.2 for aziridine:phenol). Purification via column chromatography (silica gel, hexane/EtOAc) achieves >85% purity .
Q. How is the molecular structure of 7-Bromo-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine confirmed experimentally?
Methodological Answer: Structural confirmation employs:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P21/n with β = 93.5°). Key parameters include C-Br bond length (~1.89 Å) and dihedral angles between benzoxazine and substituents .
- NMR spectroscopy:
- 1H NMR: Ethyl group signals (δ 1.2–1.4 ppm for CH3, δ 3.5–4.0 ppm for CH2).
- 13C NMR: Distinct peaks for Br-substituted aromatic carbons (δ 120–125 ppm) and oxazine ring carbons (δ 65–70 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of benzoxazine derivatives as herbicide safeners?
Methodological Answer: N-dichloroacetyl benzoxazines (e.g., derivatives of 7-Bromo-2-ethyl-benzoxazine) act by inducing glutathione-S-transferase (GST) in crops, enhancing detoxification of herbicides like chloroacetanilides. The bromo and ethyl groups stabilize π-π stacking with GST active sites, while the oxazine ring facilitates hydrogen bonding. Activity is validated via:
- Enzyme inhibition assays (IC50 values for GST inhibition).
- In vivo crop protection studies (e.g., maize tolerance to metolachlor) .
Q. How can computational modeling predict the regioselectivity of bromination in benzoxazine derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution (EAS) pathways. Key steps:
Electrostatic potential maps identify electron-rich aromatic positions (C7 in benzoxazine due to lone pairs on adjacent oxygen).
Transition state analysis compares activation energies for bromination at C7 vs. C5 (ΔG‡ ~5–8 kcal/mol lower for C7). Validation via Hammett σ constants correlates with experimental yields (>80% at C7) .
Q. How should researchers address contradictions in reported biological activity data for benzoxazine analogs?
Methodological Answer: Discrepancies often arise from:
- Variability in assay conditions (e.g., pH, temperature, cell lines).
- Impurity profiles (e.g., unreacted intermediates in synthetic batches).
Resolution strategies: - Reproducibility protocols: Standardize bioassays using OECD guidelines.
- High-purity synthesis: Employ HPLC-MS (≥95% purity) to exclude confounding compounds.
- Meta-analysis: Cross-reference data from >3 independent studies to identify consensus trends .
Q. What advanced spectroscopic techniques characterize dynamic behavior in benzoxazine solutions?
Methodological Answer:
- Variable-temperature NMR (VT-NMR): Detects conformational changes (e.g., ring inversion) by monitoring coalescence of diastereotopic protons (ΔG‡ ~10–12 kcal/mol).
- Pulsed EPR spectroscopy: Maps spin-labeled derivatives to study solvation effects on radical stability.
- Time-resolved fluorescence: Quantifies excited-state interactions with biomacromolecules (e.g., serum albumin) .
Q. How do steric and electronic effects of the ethyl group influence benzoxazine reactivity?
Methodological Answer: The 2-ethyl group:
- Steric effects: Shields the oxazine nitrogen, reducing nucleophilic attack (e.g., in acidic media).
- Electronic effects: Electron-donating inductive (+I) effect stabilizes the oxazine ring against ring-opening.
Experimental validation: - Kinetic studies: Compare hydrolysis rates of ethyl vs. methyl analogs (t1/2 increased by 2–3× for ethyl).
- XPS analysis: Measures N 1s binding energy shifts (lower for ethyl, indicating reduced electrophilicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
